molecular formula C9H8BrF3 B063683 1-(1-Bromoethyl)-2-(trifluoromethyl)benzene CAS No. 194152-29-9

1-(1-Bromoethyl)-2-(trifluoromethyl)benzene

Cat. No. B063683
CAS RN: 194152-29-9
M. Wt: 253.06 g/mol
InChI Key: NRHZXDVOUGKSPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-(1-Bromoethyl)-2-(trifluoromethyl)benzene can be synthesized through different chemical pathways. One method involves the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, leading to the selective preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene, which serves as a versatile starting material for organometallic synthesis through intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives reveals significant insights into their reactivity and properties. For example, the gas-phase electron diffraction study of 1,3,5-tris(trifluoromethyl)benzene showed deviations from a regular hexagon due to the σ-electronegative effect of the CF3 groups, indicating the influence of trifluoromethyl groups on the molecular geometry (Kolesnikova et al., 2014).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its versatility. For instance, its role in the synthesis of indeno[1,2-c]chromenes through palladium-catalyzed reactions with 2-alkynylphenol demonstrates its utility in constructing complex molecular structures (Pan et al., 2014).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are critical for its handling and application in synthesis. Although specific studies on these properties were not highlighted in the searched papers, these properties are typically determined experimentally and are crucial for the compound's practical applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of this compound, are fundamental to its applications in synthetic chemistry. For example, its use in the formation of glycosidic linkages using 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride showcases its reactivity towards complex molecule synthesis (Crich & Smith, 2001).

Scientific Research Applications

Catalyzed Synthesis Applications

KHSO4-Catalyzed Synthesis : An economical and green conversion utilizes 1-(1-Bromoethyl)-2-(trifluoromethyl)benzene derivatives for synthesizing dibenzenes and benzylic ethers catalyzed by KHSO4 under solvent-free conditions, showcasing the chemical's role in facilitating chemoselective and environmentally friendly reactions (Joshi, Suresh, & Adimurthy, 2013).

Advanced Organic Synthesis

Synthesis of Trifluoromethyl-substituted Pyridines : Demonstrates the use of this compound in generating (trifluoromethyl)copper for the synthesis of trifluoromethyl-substituted benzenes and pyridines, highlighting its role in introducing trifluoromethyl groups into aromatic compounds (Cottet & Schlosser, 2002).

Material Science and Nanotechnology

Synthesis of Carbon Nanocages : Represents a milestone in material science, where this compound serves as a building block in the first synthesis of all-benzene carbon nanocages. These nanocages are pivotal as junction units in branched carbon nanotubes, highlighting the compound's significance in constructing novel nanomaterials with potential applications in electronics and photonics (Matsui et al., 2013).

Analytical Chemistry

Adsorptive Stripping Voltammetry : In the field of analytical chemistry, derivatives of this compound are studied for their efficacy as complexing agents in the determination of nickel(II) concentrations using adsorptive stripping voltammetry. This research underlines the chemical's utility in developing sensitive and selective methods for trace metal analysis, which is crucial for environmental monitoring and industrial quality control (Hurtado et al., 2013).

Safety and Hazards

1-(1-Bromoethyl)-2-(trifluoromethyl)benzene causes severe skin burns and eye damage. It also causes serious eye damage .

properties

IUPAC Name

1-(1-bromoethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6(10)7-4-2-3-5-8(7)9(11,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHZXDVOUGKSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379619
Record name 1-(1-bromoethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194152-29-9
Record name 1-(1-bromoethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-bromoethyl)-2-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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